molecular formula C12H14N2O2 B3044526 ethyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate CAS No. 100134-80-3

ethyl 4-(4,5-dihydro-1H-imidazol-2-yl)benzoate

Cat. No. B3044526
Key on ui cas rn: 100134-80-3
M. Wt: 218.25 g/mol
InChI Key: YRLXFQIXPNFGPQ-UHFFFAOYSA-N
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Patent
US06747023B1

Procedure details

The resulting ethyl 4-[1-(ethoxy)iminomethyl]benzoate hydrochloride (2.00 g) was dissolved in ethanol (30 ml). Under ice cooling, ethylenediamine (0.52 ml) was added to the resulting solution, followed by heating to room temperature. The reaction mixture was stirred overnight. To the residue obtained by distilling off the solvent under reduced pressure, dilute hydrochloric acid was added to make it acidic, followed by concentration again. The residue was purified by chromatography through a synthetic adsorbent (“Diaion HP-20”, trade name; water˜50% acetonitrile-water). Solution of hydochloride in ethanol was added to the resulting fraction and the mixture was concentrated. Colorless crystalline powder precipitated by the addition of tetrahydrofuran was collected by filtration and dried, whereby the title compound (1.63 g, 19%) was obtained.
Name
ethyl 4-[1-(ethoxy)iminomethyl]benzoate hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
Cl.C(O[N:5]=[CH:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][CH:8]=1)C.[CH2:18](N)[CH2:19][NH2:20]>C(O)C>[NH:20]1[CH2:19][CH2:18][N:5]=[C:6]1[C:7]1[CH:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:16][CH:17]=1 |f:0.1|

Inputs

Step One
Name
ethyl 4-[1-(ethoxy)iminomethyl]benzoate hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.C(C)ON=CC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(CN)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the residue obtained
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent under reduced pressure, dilute hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration again
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography through a synthetic adsorbent (“Diaion HP-20”, trade name; water˜50% acetonitrile-water)
ADDITION
Type
ADDITION
Details
Solution of hydochloride in ethanol was added to the resulting fraction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
Colorless crystalline powder precipitated by the addition of tetrahydrofuran
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1C(=NCC1)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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